molecular formula C16H14N2O5S B2359185 [5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid CAS No. 439140-53-1

[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid

Cat. No.: B2359185
CAS No.: 439140-53-1
M. Wt: 346.36
InChI Key: KYZYRQGMIPYOAS-UHFFFAOYSA-N
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Description

[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienopyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the 3,4-dimethoxyphenyl group and the acetic acid moiety. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could produce a derivative with a different aromatic group.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid stands out due to its unique thienopyrimidine core and the presence of the 3,4-dimethoxyphenyl group. These structural features contribute to its distinct biological activity and potential therapeutic applications, setting it apart from other similar compounds.

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-22-11-4-3-9(5-12(11)23-2)10-7-24-15-14(10)16(21)18(8-17-15)6-13(19)20/h3-5,7-8H,6H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZYRQGMIPYOAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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